Enantiomeric Identity: Documented (R)-Configuration with High Enantiopurity vs. Racemate and (S)-Enantiomer
The target compound is supplied and employed as the single (R)-enantiomer with defined absolute configuration (C1–R), in contrast to the racemic mixture (CAS 361389-84-6) or the (S)-enantiomer (CAS 1228556-63-5) . Vendor specifications report purity ≥98% (achiral) for the (R)-free base, and the hydrochloride salt is available at ≥95% purity [1]. The biological activity of 1-aminoindane derivatives is enantiomer-dependent: (R)-1-aminoindane is the pharmacologically active metabolite of rasagiline, while the (S)-enantiomer exhibits reduced activity in amyloid aggregation inhibition assays . Procurement of the incorrect enantiomer or racemate introduces a 50% inactive or antagonistic component, compromising assay reproducibility and scale-up economics.
| Evidence Dimension | Stereochemical identity and supplier-specified purity |
|---|---|
| Target Compound Data | Single (R)-enantiomer; free base purity ≥98% (achiral HPLC); [α]D not publicly available but chiral center confirmed by SMILES (N[C@H]1CCC2=C1C=C(C)C=C2) and InChI Key (FMQGLSSKBZCURE-SNVBAGLBSA-N) [1] |
| Comparator Or Baseline | Racemic 6-methyl-2,3-dihydro-1H-inden-1-amine (CAS 361389-84-6, purity data not consistently reported) and (S)-enantiomer (CAS 1228556-63-5, purity data limited) |
| Quantified Difference | At least 50% diference in enantiomeric composition vs. racemate; biological outcome divergence documented for parent 1-aminoindane scaffold |
| Conditions | Chiral identity confirmed by InChI stereochemistry descriptor and MDL number MFCD06762441; purity verified by vendor HPLC/NMR |
Why This Matters
Enantiomeric purity directly determines pharmacological activity and synthetic fidelity; using the racemate introduces a 50% impurity that cannot be removed by achiral purification.
- [1] PubChem. Compound 28294476: InChI=1S/C10H13N/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10H,4-5,11H2,1H3/t10-/m1/s1. View Source
